Dimethyl 2-azidobenzene-1,4-dicarboxylate
Description
Contextualization within Azidoarene Chemistry
Dimethyl 2-azidobenzene-1,4-dicarboxylate is classified as an azidoarene, or aromatic azide (B81097), which is an organic compound containing the azide (–N₃) functional group attached to an aromatic ring. wikipedia.org Azidoarenes are known for their unique reactivity and have been utilized in diverse fields of research, including the synthesis of organic compounds, the development of novel materials, and for photoaffinity labeling of biomolecules. benthamdirect.comresearchgate.neteurekaselect.com The azide group itself is a powerful functional group, capable of undergoing a variety of transformations. In a research laboratory setting, azides are often used as precursors to amines. wikipedia.org
The reactivity of the azide group can be harnessed in several key reactions. For instance, aromatic azides can react with phosphines to yield iminophosphoranes via the Staudinger reaction, which can be further hydrolyzed to primary amines. wikipedia.org Another significant reaction is the 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole, reacting with alkynes to form substituted 1,2,3-triazoles. wikipedia.org This particular reactivity has become especially prominent with the advent of "click chemistry." wikipedia.orgbenthamdirect.comresearchgate.net
The synthesis of aromatic azides has traditionally been achieved through nucleophilic substitution on aryl diazonium salts, which are generated from commercially available anilines. benthamdirect.comresearchgate.neteurekaselect.com This classical method, however, requires strong acids and low temperatures, leading to the development of alternative synthetic procedures in recent years. benthamdirect.comresearchgate.neteurekaselect.com
Role of Benzenedicarboxylate Scaffolds in Organic Synthesis
The benzenedicarboxylate portion of this compound provides a rigid and planar scaffold. Benzenedicarboxylic acids and their derivatives are characterized by a benzene (B151609) ring substituted with two carboxylic acid or ester groups. ontosight.ai This structural motif is a valuable building block in organic chemistry, serving as a precursor or intermediate in the synthesis of more complex molecules such as polymers and agrochemicals. ontosight.ai
The two carboxylate groups offer points for further functionalization. They exhibit typical reactivity of aromatic carboxylic acids, including the ability to form salts and other esters. ontosight.ai In the context of materials science, 1,4-benzenedicarboxylate (BDC) derivatives are widely used as organic linkers in the design and synthesis of metal-organic frameworks (MOFs). rsc.orgrsc.org The geometry and rigidity of the BDC linker play a crucial role in determining the structure and properties of the resulting MOF. rsc.org For example, the square grid structure of MOF-2 is constructed from zinc(II) paddle-wheel units linked by 1,4-benzenedicarboxylate. rsc.org The ability of these scaffolds to organize metal centers into predictable, porous structures makes them fundamental components in the development of materials for gas storage, separation, and catalysis.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3600-75-7 |
| Molecular Formula | C₁₀H₉N₃O₄ |
| Functional Groups | Azide (-N₃), Ester (-COOCH₃) |
| Core Scaffold | Benzene-1,4-dicarboxylate |
Historical Development of Aromatic Azides and Ester Functionalities in Advanced Organic Synthesis
The history of aromatic azides dates back to 1864, when Peter Griess first prepared phenyl azide. wikipedia.org In the 1890s, Theodor Curtius, the discoverer of hydrazoic acid (HN₃), described the rearrangement of acyl azides to isocyanates, a reaction now known as the Curtius rearrangement. wikipedia.org A significant advancement in the understanding of azide reactivity came from the work of Rolf Huisgen, who described the 1,3-dipolar cycloaddition reaction, which bears his name. wikipedia.org For many years, the perceived instability of organic azides limited their widespread use among organic chemists. wikipedia.org
Ester functionalities, such as the dimethyl ester groups in the title compound, have long been fundamental in organic synthesis. Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a classic and widely used transformation. The synthesis of various diester compounds, such as dimethyl acetylenedicarboxylate (B1228247) and dimethyl cubane-1,4-dicarboxylate, relies on this reaction. orgsyn.orgresearchgate.netwikipedia.org The presence of ester groups can influence a molecule's solubility, volatility, and reactivity, and they can serve as protecting groups for carboxylic acids.
The combination of these two functionalities in a single molecule, as seen in this compound, provides a platform for advanced synthetic strategies, merging the rich reaction chemistry of both azides and esters.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-azidobenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-16-9(14)6-3-4-7(10(15)17-2)8(5-6)12-13-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEDBKGAHOFNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Dimethyl 2 Azidobenzene 1,4 Dicarboxylate
Regioselective Synthesis of Azidobenzenedicarboxylates
The regioselective synthesis of azidobenzenedicarboxylates is paramount to obtaining the desired 2-azido isomer. The substitution pattern on the benzene (B151609) ring is controlled by the directing effects of the carboxylate groups and the strategic choice of the synthetic pathway.
A well-established and reliable method for the introduction of an azide (B81097) group onto an aromatic ring is through the transformation of an amino group via a diazonium salt intermediate. This multi-step process is a cornerstone of aromatic chemistry.
The synthesis commences with the nitration of dimethyl terephthalate (B1205515). In a typical procedure, dimethyl terephthalate is dissolved in concentrated sulfuric acid and cooled in an ice bath. Fuming nitric acid is then added dropwise, maintaining a low temperature to control the reaction. The reaction is monitored until the starting material is consumed, after which the mixture is poured into ice water to precipitate the product, Dimethyl 2-nitroterephthalate. The crude product is then washed to neutrality and dried. researchgate.net
Following nitration, the nitro group is reduced to an amino group to yield Dimethyl 2-aminobenzene-1,4-dicarboxylate. A common method for this reduction is catalytic hydrogenation. For instance, Dimethyl 2-nitroterephthalate can be dissolved in a solvent like isopropanol (B130326) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net Alternatively, reduction can be achieved using iron powder in the presence of an acid, such as ammonium (B1175870) chloride, in a mixed solvent system like ethanol (B145695) and water. chemicalbook.com
The final step in this pathway is the conversion of the amino group to an azide group. This is typically achieved through a Sandmeyer-type reaction. The aromatic amine is first diazotized by treating it with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0–5 °C). researchgate.netorganic-chemistry.org The resulting aryl diazonium salt is then treated with a source of azide ions, such as sodium azide, to yield the desired aryl azide with the liberation of nitrogen gas. researchgate.netnumberanalytics.com The reaction is often carried out in an aqueous medium. researchgate.net
Table 1: Representative Conditions for the Nitration-Reduction-Diazotization-Azidation Pathway
| Step | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Nitration | Dimethyl terephthalate, conc. H₂SO₄, fuming HNO₃, 0-20 °C | Dimethyl 2-nitroterephthalate | 82.9% researchgate.net |
| Reduction | Dimethyl 2-nitroterephthalate, Fe, NH₄Cl, ethanol/water, reflux | Dimethyl 2-aminobenzene-1,4-dicarboxylate | 99.1% chemicalbook.com |
| Diazotization-Azidation | Aromatic amine, NaNO₂, H₂SO₄, NaN₃, water, 0-5 °C to RT | Aryl azide | Good to excellent researchgate.net |
An alternative strategy for the synthesis of aryl azides is through nucleophilic aromatic substitution (SNAr) of a suitably activated aryl halide with an azide salt. The presence of two electron-withdrawing ester groups on the benzene ring activates the system towards nucleophilic attack, making this a viable approach. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
This pathway would first involve the regioselective halogenation (e.g., chlorination or bromination) of dimethyl terephthalate to produce a dimethyl 2-haloterephthalate. The subsequent reaction with an azide source, such as sodium azide, in a suitable polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), would lead to the displacement of the halide and the formation of Dimethyl 2-azidobenzene-1,4-dicarboxylate. rsc.org The rate of SNAr reactions is influenced by the nature of the halogen, with fluoride (B91410) typically being the most reactive leaving group in this context. masterorganicchemistry.com
More contemporary approaches in organic synthesis focus on the direct functionalization of C-H bonds, which offers a more atom-economical route by avoiding the need for pre-functionalized substrates. Direct C-H azidation of activated aromatic systems has been an area of active research. These methods often employ transition metal catalysts and a suitable azide source. While specific examples for the direct azidation of dimethyl terephthalate are not prevalent in the literature, the electron-withdrawing nature of the two ester groups deactivates the aromatic ring towards electrophilic attack but could potentially be amenable to certain directed or radical-based C-H functionalization reactions.
Esterification and Transesterification Approaches to the Dimethyl Derivative
In cases where the azidobenzenedicarboxylic acid is synthesized first, the final step would be the formation of the dimethyl ester.
Esterification of 2-azidoterephthalic acid can be accomplished through Fischer esterification. This involves reacting the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture to drive the equilibrium towards the formation of the diester and water. masterorganicchemistry.comyoutube.com
Transesterification is another viable method if a different ester of 2-azidoterephthalic acid is available. This process involves the exchange of the alcohol moiety of an ester. For example, diethyl 2-azidoterephthalate could be converted to the dimethyl ester by treatment with an excess of methanol in the presence of an acid or base catalyst. researchgate.net
Optimization of Reaction Conditions and Yields in Scalable Synthesis
For the large-scale synthesis of this compound, optimization of reaction conditions is crucial to maximize yield, ensure safety, and minimize costs.
In the context of the diazotization-azidation pathway, careful control of temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. researchgate.net The choice of acid and the rate of addition of sodium nitrite are also important parameters to control. For the azidation step, the use of phase-transfer catalysts has been shown to improve the efficiency of Sandmeyer-type reactions in some cases. nih.gov The development of flow chemistry protocols can also offer a safer and more scalable approach for handling potentially hazardous intermediates like diazonium salts and azides. chemrxiv.org
The choice of solvent can significantly impact the efficiency of each synthetic step.
In the diazotization-azidation sequence , the reaction is often performed in water. However, for amines that are sparingly soluble in water, the use of co-solvents or alternative solvent systems may be necessary. For instance, diazotization can be carried out in water-soluble organic solvents like acetic acid, dimethylformamide, or dimethyl sulfoxide. google.com
For nucleophilic aromatic substitution reactions , polar aprotic solvents such as DMSO and DMF are generally preferred as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. rsc.org
The selection of an appropriate solvent is therefore a key factor in optimizing the synthesis of this compound, influencing reaction rates, yields, and the ease of product isolation.
Catalyst Systems for Enhanced Selectivity
The conversion of Dimethyl 2-aminobenzene-1,4-dicarboxylate to its azide derivative is a two-step, one-pot process involving diazotization followed by azidation. While this transformation can be achieved without a catalyst, the use of specific catalytic systems can significantly enhance reaction rates and, more importantly, selectivity, thereby minimizing the formation of unwanted byproducts.
Traditionally, the diazotization of aromatic amines is carried out using sodium nitrite in the presence of a strong mineral acid, such as hydrochloric or sulfuric acid. organic-chemistry.org However, for substrates with electron-withdrawing groups, such as the two methoxycarbonyl groups in Dimethyl 2-aminobenzene-1,4-dicarboxylate, the reactivity of the amino group is diminished, potentially leading to incomplete reaction or the need for harsher conditions.
To address these challenges, alternative acid catalysts have been explored. p-Toluenesulfonic acid (p-TsA) has emerged as a promising alternative to mineral acids. icrc.ac.irorganic-chemistry.org Its use can lead to the formation of more stable arenediazonium tosylates, which can then react cleanly with an azide source. organic-chemistry.org This approach can be particularly advantageous for large-scale production due to its simplicity and the generation of cleaner reaction profiles. organic-chemistry.org The solid-state grinding of the amine, sodium nitrite, and p-TsA represents a green chemistry approach that avoids the use of bulk solvents. icrc.ac.ir
Furthermore, the anions of strong acids themselves can act as catalysts in the diazotization process. rsc.org The catalytic effect of anions like chloride or bisulfate can influence the rate of nitrosation, a key step in the formation of the diazonium salt. Careful selection of the acid and its concentration can, therefore, be used to fine-tune the reaction for optimal selectivity.
Table 1: Comparison of Acid Catalyst Systems for Diazotization
| Catalyst System | Advantages | Disadvantages | Potential for Selectivity Enhancement |
| Mineral Acids (HCl, H₂SO₄) | Low cost, readily available. | Can require harsh conditions for deactivated amines, potential for side reactions. | Moderate, through careful control of stoichiometry and temperature. |
| p-Toluenesulfonic Acid (p-TsA) | Milder conditions, formation of stable diazonium tosylates, potential for solvent-free reactions. icrc.ac.irorganic-chemistry.org | Higher cost compared to mineral acids. | High, by promoting a cleaner diazotization step leading to fewer byproducts. organic-chemistry.org |
| Anions of Strong Acids | Inherent catalytic effect, can be tuned by choice of acid. rsc.org | Mechanistic complexity, optimization may be required for specific substrates. | Moderate to high, depending on the specific anion and reaction conditions. |
Temperature and Pressure Control in Industrial Scale-Up Considerations
The diazotization of aromatic amines is a notoriously temperature-sensitive reaction. The resulting diazonium salts are often unstable and can decompose, sometimes explosively, at elevated temperatures. Therefore, stringent temperature control is a critical safety and process control parameter in the industrial production of this compound.
For most diazotization reactions, a temperature range of 0–5 °C is maintained to ensure the stability of the diazonium salt intermediate. This low temperature minimizes decomposition and the formation of phenolic impurities that can arise from the reaction of the diazonium salt with water. On an industrial scale, this is achieved through the use of jacketed reactors with efficient cooling systems. The heat generated by the exothermic diazotization reaction must be effectively removed to prevent temperature excursions.
The specific temperature profile for the synthesis of this compound may require optimization. Given the presence of electron-withdrawing groups, the diazotization rate might be slower, potentially allowing for slightly higher, yet still controlled, temperatures to achieve a reasonable reaction time without compromising the stability of the diazonium salt. Continuous flow reactors are also being explored for the synthesis of aryl azides as they offer superior heat transfer and safety by minimizing the volume of the hazardous diazonium intermediate at any given time. rsc.org
Regarding pressure, the diazotization and subsequent azidation reactions are typically carried out at atmospheric pressure. There is generally no requirement for elevated or reduced pressure to drive the reaction to completion. The primary consideration for pressure in an industrial setting is related to the safe handling of nitrogen gas, which is evolved during the decomposition of any excess azide and potentially from the diazonium salt. Industrial reactors are equipped with appropriate venting systems to safely manage this off-gassing.
Table 2: Key Parameters for Industrial Scale-Up
| Parameter | Typical Range/Condition | Rationale |
| Temperature | 0–10 °C (Optimization required) | Ensures stability of the diazonium salt intermediate, minimizes byproduct formation. |
| Pressure | Atmospheric | Sufficient for reaction completion; focus is on safe venting of evolved nitrogen gas. |
| Reactor Type | Jacketed batch reactor or continuous flow reactor | Provides necessary temperature control and safety for handling exothermic and potentially hazardous reactions. rsc.org |
Reaction Chemistry of Dimethyl 2 Azidobenzene 1,4 Dicarboxylate
[3+2] Cycloaddition Reactions
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction, a cornerstone of "click chemistry," proceeds under mild conditions and tolerates a wide variety of functional groups. organic-chemistry.orgresearchgate.net For Dimethyl 2-azidobenzene-1,4-dicarboxylate, the presence of two electron-withdrawing methoxycarbonyl groups on the aromatic ring can influence its reactivity.
The generally accepted mechanism for CuAAC involves the in situ formation of a copper(I) acetylide species. wikipedia.org This is followed by coordination of the azide (B81097) to the copper center, which facilitates a stepwise cycloaddition process. researchgate.net This process is distinct from the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.org The copper catalyst dramatically accelerates the reaction and provides exclusive control over the regioselectivity, favoring the 1,4-disubstituted product. organic-chemistry.orgnih.gov DFT calculations have suggested that the coordination of the copper(I) to the alkyne is a key step, which is more favorable in aqueous solutions, explaining the observed rate acceleration in water. organic-chemistry.org The formation of a copper-azide-acetylide complex is a critical intermediate, and the subsequent cyclization and protonation steps lead to the triazole product and regeneration of the copper(I) catalyst. wikipedia.org
The choice of ligand in CuAAC is crucial for stabilizing the active copper(I) catalytic species and enhancing reaction rates. wikipedia.org Various ligands, particularly those containing nitrogen donor atoms, have been developed to accelerate the reaction. rsc.org For aromatic azides like this compound, ligands can play a significant role in overcoming any potential deactivation of the catalyst. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that stabilizes Cu(I) against oxidation and disproportionation. wikipedia.org Other tripodal amine ligands have also been synthesized and studied to understand the relationship between their structure and catalytic activity. rsc.org Factors such as the chelate arm length, donor groups, and steric hindrance of the ligand can significantly impact the reaction kinetics. rsc.org While the primary role of the ligand is to accelerate the reaction, it generally does not alter the high regioselectivity for the 1,4-isomer inherent to the CuAAC mechanism.
| Ligand Type | General Effect on CuAAC with Aromatic Azides | Key Features |
| Nitrogen-based (e.g., TBTA) | Significant rate acceleration, stabilization of Cu(I) | Widely used, prevents catalyst deactivation. |
| Imidazole derivatives | Efficient catalysis, can overcome steric hindrance | Alkyl chains on the ligand can provide beneficial steric effects. acs.org |
| N-heterocyclic carbenes (NHCs) | High catalytic activity, often at low catalyst loadings | Can be effective under neat or solvent-free conditions. nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful catalyst-free alternative to CuAAC. This reaction relies on the high ring strain of cycloalkynes to achieve rapid cycloaddition with azides at ambient temperatures. nih.gov The release of this ring strain provides the thermodynamic driving force for the reaction. nih.gov
The rate of SPAAC is highly dependent on the structure of the strained cycloalkyne. magtech.com.cn Aromatic azides, including derivatives like this compound, readily participate in these reactions. nih.gov The introduction of electron-withdrawing substituents on the aromatic azide can lead to an acceleration of the reaction with certain strained alkynes. nih.gov Various cyclooctynes have been developed with different levels of strain and electronic properties to tune the reaction kinetics. For example, dibenzocyclooctynes (DIBO) and bicyclo[6.1.0]non-4-yne (BCN) are commonly employed. nih.gov The reactivity trend can be influenced by the electronic nature of both the azide and the cycloalkyne. nih.gov
| Strained Cycloalkyne | General Reactivity Trend with Aromatic Azides | Notes |
| Bicyclo[6.1.0]non-4-yne (BCN) | Generally fast reaction rates. | Reactivity can be enhanced with electron-withdrawing groups on the aryl azide. nih.gov |
| Dibenzocyclooctyne (DIBO) | Moderate to fast reaction rates. | Rate is less sensitive to the electronic nature of the aryl azide compared to BCN. nih.gov |
| Difluorinated Cyclooctyne (DIFO) | Very fast reaction rates. | Electron-withdrawing fluorine atoms increase the reactivity of the alkyne. nih.gov |
The bioorthogonal nature of SPAAC, proceeding efficiently under physiological conditions without the need for a toxic metal catalyst, has made it an invaluable tool in chemical biology. nih.govnih.gov While this compound is a model compound, the principles of its reactivity in SPAAC are directly applicable to the design of bioconjugation strategies. nih.gov In these applications, a biomolecule is functionalized with a strained alkyne, and a probe molecule (e.g., a fluorophore or an affinity tag) is equipped with an azide. nih.gov The two components can then be selectively ligated in a complex biological environment. nih.gov The modularity and efficiency of SPAAC have led to its widespread use for labeling proteins, glycans, and other biomolecules in living systems. nih.govnih.gov
Azide-Alkene Cycloadditions
The 1,3-dipolar cycloaddition reaction between an organic azide and an alkene is a well-established method for the synthesis of Δ²-1,2,3-triazolines. This reaction is typically performed under thermal conditions. While specific studies detailing the azide-alkene cycloaddition of this compound are not extensively documented, the general mechanism is understood to proceed via a concerted pathway. rsc.orgresearchgate.netimperial.ac.uk
The reaction involves the [3+2] cycloaddition of the azide (as the 1,3-dipole) across the double bond of the alkene (the dipolarophile). The presence of electron-withdrawing substituents on the aryl azide, such as the two methoxycarbonyl groups in this compound, can influence the reaction rate and regioselectivity. The reaction of various aryl azides with different alkenes has been shown to produce triazolines as the major product, sometimes accompanied by the formation of aziridines through the thermal decomposition of the intermediate triazoline. researchgate.net
A generalized scheme for this reaction is presented below:
Figure 1: Generalized reaction scheme for the thermal azide-alkene cycloaddition.The conditions for these reactions typically involve heating the azide and alkene in a suitable solvent. Research into using alternative media like Deep Eutectic Solvents (DES) has shown efficient and straightforward access to a wide range of 1,2,3-triazolines. rsc.org
Thermally Induced Nitrogen Extrusion and Nitrene Generation
Upon thermal or photolytic activation, aryl azides like this compound readily extrude a molecule of dinitrogen (N₂) to generate a highly reactive aryl nitrene intermediate. nih.govresearchgate.net This process is a cornerstone of nitrene chemistry, providing access to a transient species with only six valence electrons on the nitrogen atom, making it highly electrophilic. egyankosh.ac.in
The decomposition can lead to either a singlet nitrene, where the non-bonding electrons are spin-paired in the same orbital, or a triplet nitrene, where they have parallel spins in different orbitals. The singlet nitrene is typically formed first and can subsequently relax to the more stable triplet ground state. egyankosh.ac.in The reaction pathway is highly dependent on the conditions; photolysis often favors reactions from the singlet state, while thermolysis can lead to products from both singlet and triplet nitrenes. rsc.orgrsc.org
The aryl nitrene generated from this compound possesses a unique reactivity profile influenced by the ortho- and para-methoxycarbonyl substituents. The primary fate of nitrenes generated from 2-azidobenzoate esters is a rapid intramolecular ring expansion. rsc.orgrsc.org
Upon photolysis in nucleophilic solvents like methanol (B129727), substituted methyl 2-azidobenzoates undergo ring expansion to yield 2-methoxy-3-methoxycarbonyl-3H-azepines. rsc.orgrsc.org This reaction is thought to proceed through the singlet nitrene, which cyclizes to form a bicyclic azirine intermediate. This strained intermediate is then trapped by the nucleophilic solvent, leading to the seven-membered azepine ring. rsc.org
In contrast, thermolysis of methyl o-azidobenzoate in alcohol solution gives a mixture of the 3H-azepine product (derived from the singlet nitrene) and products derived from the triplet nitrene, such as those resulting from hydrogen abstraction from the solvent. rsc.orgrsc.org
For the nitrene derived from this compound, the most significant intramolecular reaction is the aforementioned ring expansion to form a substituted 3H-azepine. Research on various substituted methyl 2-azidobenzoates has demonstrated the viability of this pathway. rsc.orgrsc.org
A study on the photolysis of methyl 2-azido-5-(methoxycarbonyl)benzoate, a close structural isomer of the title compound, in methanol yielded the corresponding substituted 2-methoxy-3,6-bis(methoxycarbonyl)-3H-azepine. This indicates that the presence of a second ester group on the ring is compatible with the ring expansion pathway.
| Precursor | Product | Yield (%) | Conditions |
| Methyl 2-azidobenzoate | 2-Methoxy-3-methoxycarbonyl-3H-azepine | 35% | Photolysis in Methanol |
| Methyl 2-azido-5-(methoxycarbonyl)benzoate | 2-Methoxy-3,6-bis(methoxycarbonyl)-3H-azepine | 45% | Photolysis in Methanol |
Table 1: Intramolecular ring expansion products from the photolysis of substituted methyl 2-azidobenzoates in methanol. Data sourced from related studies on analogous compounds. rsc.org
This intramolecular process is highly efficient, particularly under photolytic conditions, as it proceeds from the initially formed singlet nitrene.
While intramolecular cyclization is often the dominant pathway for ortho-substituted aryl nitrenes, intermolecular reactions can also occur, particularly with triplet nitrenes formed during thermolysis. rsc.org Triplet nitrenes behave like diradicals and can participate in reactions such as hydrogen abstraction and C-H bond insertion. egyankosh.ac.inpsgcas.ac.in
Hydrogen Abstraction: The triplet nitrene can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture, leading to the formation of an amino radical and a corresponding substrate radical. This ultimately results in the formation of the reduced product, Dimethyl 2-aminobenzene-1,4-dicarboxylate. egyankosh.ac.in
C-H Insertion: Nitrenes can insert into aliphatic C-H bonds, a reaction that is valuable for C-N bond formation. psgcas.ac.inslideshare.net Singlet nitrenes typically insert in a concerted fashion with retention of stereochemistry, while triplet nitrenes react via a radical mechanism. The general selectivity for insertion is tertiary C-H > secondary C-H > primary C-H. psgcas.ac.in
Dimerization: In the absence of other reactive partners, aryl nitrenes can dimerize to form azo compounds. For the nitrene derived from the title compound, this would lead to the formation of the corresponding azobenzene (B91143) derivative.
Reduction and Hydrogenation Reactions of the Azido (B1232118) Group
The azido group is readily reduced to a primary amine under a variety of conditions. This transformation is a fundamental step in organic synthesis, often using the azide as a stable and unreactive precursor to the more sensitive amine functionality.
The selective reduction of the azido group in this compound to yield Dimethyl 2-aminobenzene-1,4-dicarboxylate can be achieved while leaving the ester functionalities intact. Several methods are suitable for this transformation.
Catalytic Hydrogenation: This is one of the most common and clean methods for azide reduction. The reaction is typically carried out under an atmosphere of hydrogen gas using a heterogeneous catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. The reaction is generally performed at room temperature and atmospheric or slightly elevated pressure in a solvent like methanol or ethyl acetate (B1210297). The ester groups are stable under these mild conditions.
Staudinger Reaction: The reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting aza-ylide, provides the amine in high yield. This method is known for its mild conditions and high chemoselectivity, ensuring that the ester groups remain unaffected.
Metal-Mediated Reductions: Reagents such as tin(II) chloride (SnCl₂) in a protic solvent like ethanol (B145695) or hydrochloric acid can effectively reduce aryl azides. Similarly, zinc dust in the presence of an acid like acetic acid or ammonium (B1175870) chloride is also a viable option.
The choice of method depends on the desired scale, functional group tolerance, and available reagents. For this compound, catalytic hydrogenation is often preferred for its efficiency and the clean nature of the workup.
| Method | Reagents/Catalyst | Typical Solvent | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Clean, high yield, mild conditions, ester groups are stable. |
| Staudinger Reaction | 1. PPh₃2. H₂O | THF, Diethyl Ether | Very mild, highly chemoselective. |
| Metal Reduction | SnCl₂/HCl or Zn/AcOH | Ethanol, Acetic Acid | Stoichiometric metal reagents required. |
Table 2: Common methods for the selective reduction of aryl azides to aromatic amines.
Palladium-Catalyzed Transfer Hydrogenation Studies
The reduction of the azide group in this compound to the corresponding amine is a pivotal transformation. Palladium-catalyzed transfer hydrogenation has emerged as a common and efficient method for this purpose, offering a safer alternative to using high-pressure hydrogen gas. researchgate.net In this process, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a palladium catalyst.
Various hydrogen donors can be employed, with formic acid and its salts being particularly prevalent. The choice of catalyst and hydrogen source can influence the reaction's efficiency and selectivity. Palladium on carbon (Pd/C) is a frequently used heterogeneous catalyst, while homogeneous catalysts like palladium acetate (Pd(OAc)₂) are also effective. chemrxiv.orgchemrxiv.org For instance, studies on similar substrates have shown that Pd(OAc)₂ can be a convenient and economical pre-catalyst for transfer hydrogenation reactions. chemrxiv.orgchemrxiv.org
The general reaction scheme involves the in situ generation of the active palladium catalyst, which facilitates the reduction of the azide to the amine, releasing nitrogen gas as a byproduct. The resulting product, Dimethyl 2-aminobenzene-1,4-dicarboxylate, is a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules.
Table 1: Illustrative Conditions for Palladium-Catalyzed Transfer Hydrogenation
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) |
| 10% Pd/C | Ammonium formate | Methanol | Reflux | >95 |
| Pd(OAc)₂ | Formic acid | N,N-Dimethylformamide | 80 | 92 |
| Pd/C | Sodium hypophosphite | THF/H₂O | 60 | 90 |
Note: The data in this table is illustrative and based on typical conditions for the reduction of aromatic azides.
Hydrolysis and Transesterification of the Methyl Ester Groups
The two methyl ester groups in this compound offer further opportunities for functionalization through hydrolysis to carboxylic acids or transesterification to other esters.
The selective hydrolysis of one or both methyl ester groups can be achieved by carefully controlling the reaction conditions. The conversion of the esters to carboxylic acids is typically accomplished using basic or acidic conditions. Alkaline hydrolysis, or saponification, using bases like sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol mixture is a common method. mdpi.com
Achieving chemoselective monohydrolysis of a diester can be challenging, as the reaction often proceeds to the diacid. mdpi.com However, by using a stoichiometric amount of base and carefully controlling the temperature and reaction time, it is often possible to isolate the monoester-monoacid product in significant yields. mdpi.com The difference in steric hindrance between the two ester groups, due to the adjacent azide group, may also play a role in achieving selective monohydrolysis.
Table 2: Representative Conditions for Chemoselective Hydrolysis
| Reagent | Solvent | Temperature (°C) | Product |
| 1.1 eq. LiOH | THF/H₂O | 25 | Mono-acid |
| excess NaOH | Methanol/H₂O | Reflux | Di-acid |
| H₂SO₄ (conc.) | Acetic Acid/H₂O | 100 | Di-acid |
Note: The data in this table is representative of conditions used for the hydrolysis of aromatic dimethyl esters.
Transesterification provides a pathway to modify the ester groups by exchanging the methyl groups with other alkyl or functionalized groups. This reaction is typically catalyzed by an acid or a base. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or metal alkoxides like sodium methoxide. google.com
The reaction involves heating the diester in an excess of the desired alcohol, which serves as both the reactant and the solvent. To drive the equilibrium towards the product, the methanol byproduct is often removed by distillation. google.com This method allows for the introduction of a wide variety of functional groups, enabling the synthesis of a library of derivatives with tailored properties. For example, reacting this compound with benzyl (B1604629) alcohol would yield the corresponding dibenzyl ester, while reaction with ethylene (B1197577) glycol could lead to the formation of polyesters.
Table 3: Examples of Transesterification Reactions
| Alcohol | Catalyst | Conditions | Product |
| Ethanol | Sodium Ethoxide | Reflux | Diethyl 2-azidobenzene-1,4-dicarboxylate |
| Isopropanol (B130326) | Sulfuric Acid | Reflux, Dean-Stark | Diisopropyl 2-azidobenzene-1,4-dicarboxylate |
| Benzyl Alcohol | Titanium(IV) isopropoxide | 120 °C, vacuum | Dibenzyl 2-azidobenzene-1,4-dicarboxylate |
Note: The data in this table illustrates potential transesterification reactions based on general methodologies.
Derivatization and Functionalization Strategies
Modification of the Aromatic Ring System
The benzene (B151609) core of the molecule can be functionalized to introduce new chemical properties or to serve as a handle for further reactions.
Electrophilic aromatic substitution (EAS) is a fundamental strategy for modifying aromatic rings. wikipedia.org The outcome of such reactions on Dimethyl 2-azidobenzene-1,4-dicarboxylate is dictated by the directing effects of the existing substituents. Substituents can be categorized as activating, which increase the reaction rate, or deactivating, which decrease it. wikipedia.orguomustansiriyah.edu.iq They also direct incoming electrophiles to specific positions (ortho, meta, or para). organicchemistrytutor.comlibretexts.org
The substituents on the target molecule are:
-N₃ (azido): This group is considered to be an activating, ortho-, para-director due to the ability of its nitrogen atoms to donate electron density to the ring through resonance.
-COOCH₃ (methoxycarbonyl): This ester group is a deactivating, meta-director because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects. libretexts.org
Given the positions of the substituents (azido at C2, esters at C1 and C4), the two unsubstituted positions are C3 and C5. The directing effects on these positions are summarized in the table below.
| Position for Substitution | Directing Influence of -N₃ at C2 | Directing Influence of -COOCH₃ at C1 | Directing Influence of -COOCH₃ at C4 | Net Predicted Effect |
| C3 | Ortho (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Substitution is possible, directed by the azido (B1232118) group but potentially hindered by the adjacent ester. |
| C5 | Para (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Substitution is highly favored due to the strong para-directing effect of the activating azido group and less steric hindrance. |
Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (using fuming H₂SO₄) would be expected to occur preferentially at the C5 position. uomustansiriyah.edu.iq The C3 position is a secondary possibility, though substitution there would be less favored due to steric hindrance from the adjacent C1 and C2 substituents.
Following halogenation via electrophilic aromatic substitution, the resulting aryl halide derivatives serve as excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org A halogen (e.g., Br or I) introduced at the C5 position creates a reactive site for various coupling protocols. organic-chemistry.orgrsc.orgscilit.com
Common cross-coupling reactions that could be employed include:
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to introduce a new alkyl, alkenyl, or aryl group.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing a substituted amino group. nih.gov
These strategies allow for the synthesis of a vast library of complex derivatives, where the properties can be finely tuned by the choice of the coupling partner.
Transformations of the Azido Moiety for Diverse Scaffolds
The azido group is a high-energy, versatile functional group that can be transformed into a wide array of other nitrogen-containing structures, particularly heterocycles. mdpi.comorganic-chemistry.org
Aryl azides are key precursors for the synthesis of various nitrogen heterocycles. mdpi.com One of the most prominent reactions is the [3+2] cycloaddition, also known as the Huisgen cycloaddition.
Triazole Synthesis: The reaction of the azido group with an alkyne is a well-established method for synthesizing 1,2,3-triazoles. This reaction, particularly the copper-catalyzed variant (CuAAC or "click chemistry"), is highly efficient and regioselective. researchgate.net
Tetrazole Synthesis: While less common for aryl azides, cycloaddition with nitriles can lead to the formation of tetrazoles, which are important motifs in medicinal chemistry.
Other Heterocycles: Thermal or photochemical decomposition of the aryl azide (B81097) can generate a highly reactive nitrene intermediate. This nitrene can undergo various intramolecular reactions, such as C-H insertion into an ortho alkyl chain (if present) to form fused ring systems, or intermolecular reactions to form other complex nitrogen-containing molecules.
A recent study demonstrated a base-catalyzed cycloaddition/rearrangement strategy where aryl azides react with aldehydes to form aryl amides, proceeding through a triazoline intermediate. rsc.org
The azido group can be efficiently converted into other reactive functional groups like isocyanates and carbodiimides, which are valuable intermediates in organic synthesis.
Isocyanate Synthesis: The most direct route to an isocyanate from an azide is through the Staudinger reaction followed by an aza-Wittig reaction. beilstein-journals.orgnih.gov The aryl azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane (aza-ylide). nih.govresearchgate.netbeilstein-journals.org This intermediate can then react with carbon dioxide to yield the corresponding aryl isocyanate, with triphenylphosphine (B44618) oxide as a byproduct. wikipedia.org Aryl isocyanates are precursors to ureas and carbamates. mit.edu While the Curtius rearrangement is a common method for converting acyl azides to isocyanates, it is not directly applicable to aryl azides. google.com
Carbodiimide Synthesis: The iminophosphorane intermediate generated from the Staudinger reaction can also undergo an aza-Wittig reaction with an isocyanate to produce a carbodiimide. wikipedia.org This allows for the synthesis of either symmetrical or unsymmetrical carbodiimides, depending on the isocyanate used.
Exploiting Ester Functionality for Polymerization Monomers
The two dimethyl ester groups at positions 1 and 4 make this compound a derivative of terephthalic acid, a widely used monomer in the polymer industry. bezwadabiomedical.comrsc.org This functionality allows the molecule to be incorporated into polymer chains.
The primary strategy involves a two-step process:
Hydrolysis: The dimethyl ester can be hydrolyzed under basic or acidic conditions to yield 2-azidoterephthalic acid.
Polycondensation: This resulting dicarboxylic acid is a functionalized monomer that can undergo polycondensation reactions.
Polyesters: Reaction with a diol (e.g., ethylene (B1197577) glycol, bisphenol A) would produce polyesters. derpharmachemica.commdpi.com
Polyamides (Aramids): Reaction with a diamine (e.g., 4,4'-oxydianiline) would yield aromatic polyamides, also known as aramids. rsc.orgresearchgate.netacs.orgmdpi.com
The resulting polymers would feature an azido group pendant on each repeating unit of the polymer backbone. This pending functional group is highly valuable as it can be used for post-polymerization modification. For example, the azido groups can be used to cross-link the polymer chains through thermal treatment or by engaging in click chemistry reactions, allowing for the attachment of other molecules to tailor the polymer's final properties.
Polycondensation Reactions of Terephthalate (B1205515) Derivatives
The diester nature of this compound makes it a prime candidate for incorporation into polyester (B1180765) chains through polycondensation reactions. This process typically involves the reaction of the dicarboxylate with a suitable diol, leading to the formation of a polymer backbone with repeating ester linkages. The presence of the azide group introduces a key functional handle that can be preserved in the final polymer for subsequent modifications or can influence the polymer's intrinsic properties.
In a typical polycondensation scenario, this compound can be copolymerized with other terephthalate derivatives, such as dimethyl terephthalate, and various diols to create random or block copolymers. The incorporation of the azido-terephthalate unit can significantly alter the physical and chemical characteristics of the resulting polyester. For instance, the introduction of the bulky and polar azide group can disrupt chain packing, leading to changes in crystallinity, glass transition temperature, and solubility.
The synthesis of these azido-functionalized polyesters is often achieved through melt or solution polycondensation techniques. The choice of reaction conditions, including temperature, catalyst, and monomer feed ratio, plays a crucial role in determining the molecular weight, composition, and microstructure of the final polymer.
Below is a representative table outlining the components and potential outcomes of such polycondensation reactions:
| Monomer 1 | Monomer 2 | Diol | Potential Polymer Characteristics |
| This compound | Dimethyl terephthalate | Ethylene glycol | Modified thermal properties, potential for post-polymerization functionalization via the azide group. |
| This compound | Dimethyl isophthalate | 1,4-Butanediol | Altered chain geometry and solubility compared to linear terephthalate polyesters. |
| This compound | - | 1,6-Hexanediol | Homopolyester with a high density of functional azide groups for further chemical modification. |
Incorporation into Supramolecular Assemblies via Ester Linkages
Beyond covalent polymer chains, the ester functionalities of this compound are instrumental in its incorporation into sophisticated supramolecular assemblies. These are highly organized structures formed through non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The ester groups can act as coordination sites for metal ions or as hydrogen bond acceptors, directing the self-assembly of the molecules into well-defined architectures.
One prominent strategy involves the use of this compound as a ligand in the construction of metal-organic frameworks (MOFs). In this context, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which then coordinates with metal ions to form a porous, crystalline framework. The azide groups within the framework would then be available for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis.
Alternatively, the ester groups can participate in the formation of hydrogen-bonded networks or other non-covalent interactions that drive the self-assembly process. For instance, in combination with complementary molecules capable of forming strong hydrogen bonds with the ester's carbonyl oxygen, this compound can form liquid crystals, gels, or other ordered structures. The azide group adds another layer of functionality, potentially influencing the packing of the molecules and enabling photochemical reactions or "click" chemistry modifications within the supramolecular assembly.
The table below summarizes the key components and resulting structures in the formation of such supramolecular assemblies:
| Interacting Species | Driving Interaction | Resulting Supramolecular Assembly |
| Metal Ions | Coordination Bonds (after hydrolysis) | Metal-Organic Frameworks (MOFs) |
| Hydrogen Bond Donors | Hydrogen Bonding | Liquid Crystals, Organogels |
| Aromatic Molecules | π-π Stacking | Co-crystals, Molecular Complexes |
Theoretical and Computational Studies
Electronic Structure Analysis of Dimethyl 2-azidobenzene-1,4-dicarboxylate
The electronic structure of an aryl azide (B81097) is dominated by the interplay between the aromatic ring and the highly energetic azide functional group. The substituents on the benzene (B151609) ring, in this case, two electron-withdrawing methyl carboxylate groups, are expected to significantly modulate these properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. researchgate.netnih.gov A typical DFT calculation, for instance using the B3LYP functional with a 6-31G(d) basis set, would be employed to find the lowest energy conformation of this compound. researchgate.net
The calculations would provide key geometric parameters. For the azide group in related molecules, the N-N-N bond is nearly linear but slightly bent, with angles around 171-173°. mdpi.com The bond lengths are typically asymmetric, with the N-N bond closer to the ring being longer than the terminal N-N bond. The presence of two bulky ester groups ortho and para to the azide may induce some out-of-plane distortion of the azide group to minimize steric hindrance.
Furthermore, DFT calculations reveal the charge distribution across the molecule. The nitrogen atom attached to the ring is typically the most electron-rich, while the central nitrogen is electron-deficient. The electron-withdrawing nature of the diester groups is expected to pull electron density from the benzene ring, making the ring itself more electrophilic compared to unsubstituted phenyl azide.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations Note: These are expected values based on typical DFT calculations on analogous aryl azides. Specific values for the title compound require dedicated computational studies.
| Property | Predicted Value / Observation |
|---|---|
| Optimized Geometry | Planar aromatic ring with potential minor steric-induced distortions |
| Azide Bond Angle (N-N-N) | ~170-173° |
| Dipole Moment | Significant, influenced by the vector sum of azide and ester group moments |
| Mulliken Atomic Charges | Negative charge concentrated on terminal nitrogens of the azide; positive charge on the central nitrogen and carbonyl carbons |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules, particularly in pericyclic reactions like cycloadditions. nih.gov The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For a typical aryl azide, the HOMO is often a π-orbital delocalized over the aromatic ring and the azide group, while the LUMO is a π*-antibonding orbital. The energy of these orbitals dictates the molecule's reactivity. In the case of this compound, the two electron-withdrawing ester groups are predicted to significantly lower the energy of both the HOMO and the LUMO compared to unsubstituted phenyl azide.
A lower LUMO energy makes the molecule a stronger electrophile. This is particularly important in [3+2] cycloaddition reactions, where the azide acts as the 1,3-dipole. A smaller energy gap between the azide's LUMO and a dipolarophile's HOMO accelerates the reaction. Computational studies on perfluorinated aryl azides, which are also highly electron-deficient, have shown that their low-lying LUMOs are responsible for reaction rates up to four orders of magnitude faster than that of phenyl azide. nsf.gov Therefore, this compound is predicted to be a highly reactive 1,3-dipole in cycloaddition reactions with electron-rich partners like enamines or strained alkynes. nih.govnsf.gov
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Comparison) Note: The values for Phenyl Azide are representative. The values for the title compound are predicted based on substituent effects.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenyl Azide (Reference) | ~ -6.7 eV | ~ -0.3 eV | ~ 6.4 eV |
| This compound | Lower (< -6.7 eV) | Significantly Lower (< -0.3 eV) | Slightly Reduced |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry allows for the detailed mapping of reaction pathways, including the characterization of transition states and intermediates, providing insights that are often inaccessible through experimental means alone.
The [3+2] cycloaddition (32CA) of aryl azides with unsaturated systems (alkenes, alkynes) is a cornerstone of their reactivity. DFT calculations are used to locate the transition state (TS) structures for these reactions. researchgate.net The activation energy (ΔG‡), calculated as the energy difference between the reactants and the transition state, determines the reaction rate.
For aryl azides, these reactions typically proceed through a concerted but asynchronous transition state, where the two new sigma bonds are formed at the same time but to different extents. nsf.gov Computational studies on substituted aryl azides reacting with various dipolarophiles show activation free energies typically in the range of 21-26 kcal/mol. nsf.govresearchgate.net Given the electron-deficient nature of this compound, its cycloaddition reactions with electron-rich alkenes are expected to have activation barriers on the lower end of this range, or even below it, indicating high reactivity. nsf.gov
Upon thermal or photochemical activation, aryl azides can extrude molecular nitrogen (N₂) to form highly reactive arylnitrene intermediates. nih.govrsc.org Computational studies have been vital in mapping the potential energy surface for this process. The decomposition is the rate-determining step, typically involving a high energy barrier. rsc.org For instance, theoretical calculations on the decomposition of isopropyl azide found an activation energy of around 45 kcal/mol. rsc.org For metal-catalyzed nitrene transfer reactions, this barrier can be significantly lower, for example, 25.6 kcal/mol in a Rh-catalyzed system. nih.gov
Once formed, the singlet arylnitrene is not a minimum on the potential energy surface and can undergo rapid transformations. A common pathway, elucidated by computational work, is a two-step ring expansion via a benzazirine intermediate to form a cyclic ketenimine. acs.org The calculated barrier for the initial cyclization of singlet phenylnitrene is approximately 5-6 kcal/mol, making it a very fast process. acs.org The subsequent rearrangement to the ketenimine has an even lower barrier. acs.org
Computational models can incorporate the effects of the surrounding environment on a reaction. Solvation effects are often included using Polarizable Continuum Models (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net For reactions involving polar or charge-separated transition states, polar solvents can provide stabilization, lowering the activation barrier and accelerating the reaction rate.
Catalysts can dramatically alter reaction mechanisms. For example, the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a completely different, lower-energy pathway involving copper acetylide and binuclear copper transition states, as revealed by DFT calculations. rsc.org Similarly, other metals like Palladium, Rhodium, and Iron can mediate the decomposition of azides to form metal-nitrene intermediates, which then undergo coupling or transfer reactions. nih.govnsf.gov Computational studies of these catalytic cycles help to explain observed product distributions and optimize reaction conditions by identifying the turnover-limiting steps and key intermediates. nih.gov
Conformational Analysis and Intermolecular Interactions
The spatial arrangement of atoms and the forces that govern interactions between molecules are fundamental to the chemical and physical properties of "this compound." Conformational analysis reveals the most stable three-dimensional shapes of the molecule, while the study of intermolecular interactions explains how these molecules assemble in condensed phases.
To understand the dynamic nature of "this compound" in a liquid environment, molecular dynamics (MD) simulations are employed. These simulations model the movement of every atom in a system over time, providing a detailed picture of conformational changes and interactions with solvent molecules.
In a typical MD simulation, the compound is placed in a virtual box filled with a chosen solvent, and the trajectories of all atoms are calculated by integrating Newton's laws of motion. The forces between atoms are described by a force field, a set of parameters that define the potential energy of the system.
Interactive Data Table: Simulated Conformational Data
| Dihedral Angle | Solvent | Average Value (degrees) | Standard Deviation (degrees) |
| C1-C2-N1-N2 | Toluene | 15.3 | 5.2 |
| C3-C4-C(O)O-CH3 | Methanol (B129727) | 25.8 | 8.1 |
| C6-C1-C(O)O-CH3 | Water | 30.1 | 10.5 |
Note: The data in this table is illustrative and based on general principles of molecular dynamics simulations. Specific values would be derived from actual quantum mechanical calculations.
The arrangement of molecules in a crystal lattice is dictated by a delicate balance of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the crystal's stability, morphology, and properties. For "this compound," a combination of hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions would be expected to play a significant role.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified.
Theoretical calculations on related structures, such as "Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate," have shown that weak C—H···O interactions can be significant in forming a three-dimensional network in the crystal. While no π-π stacking interactions were noted for the nitro compound, the presence of the azide group and the benzene ring in "this compound" suggests that these interactions could be more prominent.
Interactive Data Table: Calculated Intermolecular Interaction Energies
| Interaction Type | Distance (Å) | Calculated Energy (kcal/mol) |
| C-H···O | 2.5 | -2.1 |
| π-π stacking | 3.4 | -1.5 |
| van der Waals | N/A | Variable |
Note: The data presented is representative of typical non-covalent interaction energies and would require specific DFT calculations for "this compound" for precise values.
The comprehensive analysis of these theoretical and computational studies provides a foundational understanding of the structural and interactive properties of "this compound," paving the way for its rational design and utilization in materials science.
Applications in Advanced Molecular Design and Chemical Transformations
Precursor in the Synthesis of Functional Organic Materials
The bifunctional nature of dimethyl 2-azidobenzene-1,4-dicarboxylate allows it to serve as a fundamental building block for the construction of larger, functional macromolecular systems. Its rigid aromatic core and reactive azide (B81097) group are desirable features for creating well-defined and modifiable organic materials.
Conjugated polymers and oligomers are a class of materials characterized by their alternating single and double bonds, which result in unique electronic and optical properties. mdpi.com this compound can be envisioned as a monomer for such materials, primarily through chemical modification of the azide group.
One common strategy involves the reduction of the azide (-N₃) to a primary amine (-NH₂). The resulting compound, dimethyl 2-aminobenzene-1,4-dicarboxylate, is a suitable monomer for polycondensation reactions. For example, it can react with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. The properties of the resulting polymers can be tuned based on the choice of the co-monomer.
Alternatively, the azide group can be preserved in the polymer backbone, yielding a polymer with pendant azide groups. These groups can then be used for post-polymerization modification via azide-alkyne "click" chemistry, allowing for the attachment of various functional side chains. This approach enables the synthesis of graft copolymers and materials with tailored surface properties.
| Monomer Derivative | Co-monomer Type | Resulting Polymer Class | Key Feature |
|---|---|---|---|
| Dimethyl 2-aminobenzene-1,4-dicarboxylate | Diacyl Chloride | Polyamide | High thermal stability |
| Dimethyl 2-aminobenzene-1,4-dicarboxylate | Dianhydride | Polyimide | Excellent mechanical properties |
| This compound | Di-alkyne | Poly(triazole) | Pendant azide groups for functionalization |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. rsc.org The choice of linker is critical in determining the MOF's structure, porosity, and functionality. researchgate.net Dicarboxylates based on the 1,4-benzenedicarboxylate (BDC or terephthalate) scaffold are among the most common linkers used in MOF synthesis. rsc.org
This compound, after hydrolysis of its ester groups to 2-azidobenzene-1,4-dicarboxylic acid, serves as a highly valuable functional linker. The two carboxylate groups can coordinate with metal centers to form the framework structure, while the azide group projects into the pores of the MOF. rsc.org This pendant azide group does not typically participate in the initial framework formation but provides a powerful tool for post-synthetic modification (PSM).
PSM allows for the covalent modification of the MOF after its initial synthesis, enabling the introduction of new functionalities without altering the underlying crystal structure. The azide group is ideal for PSM via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." By treating the azide-functionalized MOF with various alkyne-containing molecules, a wide range of chemical groups can be precisely and efficiently anchored within the MOF pores. This method has been used to tailor MOFs for specific applications such as targeted gas capture, catalysis, and sensing. rsc.org
| Component | Function | Example |
|---|---|---|
| Metal Ion/Cluster | Structural node | Zn²⁺, Zr⁴⁺, Cu²⁺ |
| 2-Azidoterephthalate | Organic linker | Forms the framework backbone |
| Pendant Azide Group | Site for Post-Synthetic Modification | Reacts with terminal alkynes |
| Post-Synthetic Modification | Introduces new functionality | Attachment of fluorescent tags, catalytic sites, or chiral selectors |
Development of Chemosensors and Probes Utilizing Azide Reactivity
The azide functional group is a key component in the design of chemosensors, particularly for "turn-on" fluorescent probes. Aryl azides are generally non-fluorescent and can act as fluorescence quenchers. However, their chemical reduction to the corresponding highly fluorescent amine can lead to a dramatic increase in fluorescence intensity. This principle is the basis for designing probes for specific analytes that can induce this transformation.
This compound could serve as a core structure for such a sensor. For instance, hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule, is known to selectively reduce aryl azides to amines. A chemosensor based on this scaffold would exhibit low background fluorescence. Upon exposure to H₂S, the azide group would be reduced to an amine. This conversion from an electron-withdrawing azide to a strongly electron-donating amine would significantly alter the electronic structure of the aromatic ring, "turning on" fluorescence and providing a detectable signal. The dicarboxylate groups could be further modified to enhance water solubility or for targeting specific cellular compartments.
Role in the Generation of Complex Aromatic Heterocycles
The azide group is a versatile precursor for the synthesis of nitrogen-containing heterocycles. Through cycloaddition or rearrangement reactions, it enables the construction of complex molecular architectures that are prevalent in pharmaceuticals and functional materials.
A powerful method for synthesizing substituted benzotriazoles is the [3+2] cycloaddition reaction between an azide and a benzyne (B1209423). nih.gov This reaction, often termed "benzyne click chemistry," provides a rapid and efficient route to these important heterocyclic compounds under mild, metal-free conditions. nih.govorganic-chemistry.org
In this synthetic approach, this compound would serve as the azide component. The benzyne partner can be generated in situ from a stable precursor, such as 2-(trimethylsilyl)phenyl triflate, upon treatment with a fluoride (B91410) source like cesium fluoride (CsF). nih.gov The highly reactive benzyne is then trapped by the azide in a [3+2] cycloaddition to form the stable benzotriazole (B28993) ring system. This reaction is known to tolerate a wide range of functional groups, including esters, making the target compound an excellent substrate. organic-chemistry.org The resulting product would be a benzotriazole bearing two methoxycarbonyl groups, which can be further elaborated.
| Reactant 1 | Reactant 2 Precursor | Conditions | Product Class |
|---|---|---|---|
| This compound | 2-(Trimethylsilyl)phenyl triflate | CsF, Acetonitrile, Room Temperature | Substituted Benzotriazole |
Aryl azides are well-known precursors to aryl nitrenes, which are highly reactive intermediates. Upon thermolysis or photolysis, an aryl azide loses a molecule of dinitrogen gas (N₂) to generate a nitrene. This species can then undergo a variety of intramolecular reactions. nih.gov
In the case of this compound, the generated nitrene could undergo an intramolecular C-H insertion reaction. researchgate.net The nitrene can insert into one of the adjacent C-H bonds on the aromatic ring, leading to the formation of a new five-membered ring. This type of cyclization reaction is a key step in the synthesis of carbazoles and other polycyclic nitrogen-containing aromatic systems. The specific outcome of the reaction can often be controlled by the reaction conditions and the substitution pattern on the aromatic ring. This strategy provides a direct route to complex, fused heterocyclic structures from a relatively simple starting material.
Design of Photoactivatable Reagents
This compound is a member of the aryl azide family of compounds, which are instrumental in the design of photoactivatable reagents. thermofisher.comthermofisher.com These reagents are chemically stable and inert under normal physiological conditions but can be converted into highly reactive species upon exposure to light, typically in the ultraviolet (UV) range. rsc.orgresearchgate.net This property allows for high spatiotemporal control over chemical reactions, making them invaluable tools in chemical biology and materials science. rsc.org
The key to the photoactivity of this compound lies in the aryl azide group (-N₃). When irradiated with UV light, the azide moiety undergoes photolysis, losing a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate in either a singlet or triplet state. thermofisher.comresearchgate.netresearchgate.net This transient nitrene is a potent electrophile capable of undergoing a variety of reactions with molecules in its immediate vicinity. nih.gov
The primary application of this reactivity is in photoaffinity labeling, a powerful technique used to identify and study interactions between molecules, particularly in complex biological systems like living cells. rsc.orgresearchgate.net A photoactivatable reagent based on the this compound scaffold can be tethered to a known ligand or molecule of interest. This conjugate is then introduced to a biological system. Because the azide is inert, the conjugate can bind to its target without initiating a chemical reaction. rsc.org Upon UV irradiation at a specific wavelength (typically 260-365 nm for aryl azides), the nitrene is generated, which then forms a stable covalent bond with the nearest reactive chemical group on the target molecule. rsc.orgresearchgate.net This permanently crosslinks the ligand to its target, allowing for subsequent isolation and identification.
The reactivity of the generated nitrene is quite broad, which is advantageous for nonspecific labeling. It can participate in several types of bond-forming reactions:
C-H Insertion: The nitrene can insert directly into carbon-hydrogen single bonds.
N-H Insertion: It can also insert into nitrogen-hydrogen bonds, commonly found in proteins. thermofisher.com
Addition to Double Bonds: The nitrene can add across carbon-carbon double bonds to form aziridines. thermofisher.com
Nucleophilic Attack: After ring expansion, the intermediate can react with primary amines. thermofisher.com
The choice of UV wavelength is crucial. Simple phenyl azides generally require shorter wavelength UV light (e.g., 254-275 nm) for efficient activation. thermofisher.com However, the introduction of electron-withdrawing or donating groups on the aromatic ring, such as the two methoxycarbonyl groups in this compound, can modify the absorption properties, potentially shifting the activation wavelength to the less damaging long-wave UV range (300-460 nm). thermofisher.com
It is important to note that experimental conditions must be carefully controlled. Buffers containing primary amines (like Tris or glycine) should be avoided during photoactivation, as they can quench the reactive nitrene intermediate. thermofisher.com Similarly, thiol-containing reducing agents are incompatible as they can reduce the azide group to an amine, rendering it photo-inactive. thermofisher.com
The properties of various photoactivatable groups are summarized in the table below, highlighting the general characteristics of the aryl azide family to which this compound belongs.
| Photoactivatable Group | Typical Activation Wavelength | Reactive Intermediate | Key Reactions | Advantages | Disadvantages |
| Aryl Azides | 254-460 nm | Nitrene | C-H/N-H insertion, addition to double bonds | Versatile reactivity, relatively stable before activation | Can rearrange, reaction with primary amines can dominate |
| Diazirines | 330-370 nm | Carbene | C-H/N-H insertion, addition reactions | Smaller size, less prone to rearrangement, N₂ byproduct | Less well-understood reaction details |
| Benzophenones | ~350 nm | Triplet Ketone | Hydrogen abstraction | High C-H insertion efficiency, can be reactivated | Larger size, requires abstractable hydrogen |
| Psoralen | ~365 nm | Excited State | Conjugation to nucleic acids | Specific for RNA/DNA | Limited to nucleic acid interactions |
Advanced Spectroscopic and Mechanistic Probes in Reaction Monitoring
In-Situ Spectroscopic Techniques for Reaction Kinetics
In-situ spectroscopy is a powerful tool for understanding reaction mechanisms and kinetics by monitoring the concentration of reactants, intermediates, and products in real-time. However, specific studies applying these techniques to reactions involving Dimethyl 2-azidobenzene-1,4-dicarboxylate are not documented in the searched scientific literature.
Real-time Infrared (IR) Spectroscopy for Azide (B81097) Consumption
Real-time Infrared (IR) spectroscopy is an ideal method for monitoring the consumption of the azide functional group due to its strong and characteristic asymmetric stretching vibration, typically found in the 2100-2160 cm⁻¹ region of the spectrum. By tracking the decrease in the intensity of this peak over time, one could determine the rate of reaction for this compound.
Despite the suitability of this technique, a thorough search of scholarly articles and spectroscopic databases did not yield any studies that have utilized in-situ real-time IR spectroscopy to monitor the kinetics of azide consumption for this compound. Consequently, no data tables on characteristic IR absorption bands or kinetic data for its reactions are available.
UV-Vis Spectrophotometry for Chromophore Evolution
UV-Vis spectrophotometry is a valuable technique for monitoring reactions that involve changes in electronic conjugation or the formation and consumption of chromophores. The transformation of the azido (B1232118) group and potential subsequent cyclization or rearrangement reactions of the aromatic ring in this compound would likely result in significant changes in its UV-Vis spectrum.
However, there are no specific studies available in the reviewed literature that employ UV-Vis spectrophotometry to track the evolution of chromophores during reactions of this compound. As a result, there are no detailed research findings or data tables of absorbance maxima for reactants, intermediates, or products associated with the reaction pathways of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation within Complex Reaction Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. Advanced NMR techniques can provide detailed information on connectivity and dynamic processes even within complex reaction mixtures.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in determining the complete chemical structure of organic molecules. These techniques would be essential for confirming the structure of products and identifying any intermediates formed during reactions of this compound.
A search of the scientific literature did not uncover any research that applies these advanced 2D NMR techniques to the analysis of reaction mixtures involving this compound. Therefore, no data tables of 2D NMR correlations for this compound or its reaction products can be presented.
Dynamic NMR for Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of processes that involve the interchange of nuclei between different magnetic environments, such as conformational changes or restricted rotation around bonds. The ester groups in this compound could potentially exhibit restricted rotation, which could be studied by DNMR.
No published research could be found that utilizes dynamic NMR to investigate rotational barriers or conformational exchange in this compound or its derivatives.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of aryl azides, including Dimethyl 2-azidobenzene-1,4-dicarboxylate, often involves the use of potentially hazardous reagents and intermediates. Flow chemistry offers a safer and more efficient alternative to traditional batch synthesis by utilizing small reactor volumes, which allows for better control over reaction parameters and minimizes the risks associated with explosive intermediates. The integration of flow chemistry with automated synthesis platforms can further enhance the production of this compound, enabling high-throughput screening of reaction conditions and the rapid generation of derivatives.
Future research in this area will likely focus on developing a continuous-flow process for the diazotization of Dimethyl 2-aminobenzene-1,4-dicarboxylate followed by azidation. Such a system would allow for the on-demand and scalable synthesis of this compound with improved safety and reproducibility. Automated platforms could be programmed to vary parameters such as temperature, residence time, and reagent stoichiometry to optimize the synthesis.
Table 1: Potential Parameters for Flow Synthesis of this compound
| Parameter | Range | Purpose |
| Temperature | 0 - 60 °C | Control of reaction rate and stability of diazonium intermediate |
| Residence Time | 1 - 15 minutes | Ensure complete reaction and minimize byproduct formation |
| Reagent Concentration | 0.1 - 1.0 M | Optimize throughput and reaction efficiency |
| Flow Rate | 0.1 - 5.0 mL/min | Control residence time and mixing |
Exploration of Photocatalytic Transformations Involving the Azide (B81097) Group
The azide group of this compound is a versatile functional handle that can undergo a variety of transformations. Photocatalysis offers a powerful tool to activate the azide group under mild conditions, potentially leading to novel reactivity. Visible-light photocatalysis, in particular, is an attractive approach due to its sustainability and compatibility with a wide range of functional groups.
Future investigations could explore the use of photocatalysts to generate nitrene intermediates from this compound. These highly reactive nitrenes could then participate in a range of C-H amination or cyclization reactions, providing access to novel heterocyclic structures. The dicarboxylate functionality could serve to pre-organize the molecule for intramolecular reactions or to anchor it to a surface for solid-phase synthesis.
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Reactivity
The principles of green chemistry are increasingly guiding synthetic methodologies. For this compound, future research will likely focus on developing more environmentally benign synthetic routes. This could involve the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with safer alternatives.
One promising avenue is the use of enzymatic or biocatalytic methods for the synthesis of the precursor, Dimethyl 2-aminobenzene-1,4-dicarboxylate. Furthermore, exploring the reactivity of the azide group in green reaction media, such as deep eutectic solvents or ionic liquids, could lead to more sustainable transformations. The development of catalytic, atom-economical reactions of the azide group, such as cycloadditions, will also be a key area of focus.
Computational Design of Novel Derivatives with Tailored Reactivity Profiles
Computational chemistry provides a powerful tool for the in-silico design of new molecules with desired properties. For this compound, density functional theory (DFT) and other computational methods can be used to predict the reactivity of the azide group and to design novel derivatives with tailored electronic and steric properties.
Future computational studies could focus on understanding the mechanism of photocatalytic nitrene formation and predicting the regioselectivity of subsequent C-H insertion reactions. By modifying the substituents on the benzene (B151609) ring, it may be possible to tune the reactivity of the nitrene intermediate for specific applications. Computational screening of virtual libraries of derivatives could accelerate the discovery of new compounds with enhanced performance as linkers in metal-organic frameworks (MOFs) or as precursors for advanced materials.
Table 2: Computationally Explored Substituent Effects on Azide Reactivity
| Substituent at C5-position | Predicted Effect on Nitrene Formation | Potential Application |
| Electron-donating group (e.g., -OCH3) | Increased rate of nitrene formation | Enhanced reactivity in C-H amination |
| Electron-withdrawing group (e.g., -NO2) | Decreased rate of nitrene formation | Greater stability and control over reactivity |
| Bulky group (e.g., -tBu) | Steric hindrance around the azide | Selective intramolecular reactions |
Expanding Applications in Retrosynthetic Analysis of Complex Natural Products and Pharmaceuticals
While this compound has been utilized as a building block for functional materials like MOFs, its potential in the retrosynthetic analysis of complex organic molecules remains largely unexplored. The azide group is a versatile precursor to amines, and the dicarboxylate moiety provides a rigid scaffold that could be incorporated into complex molecular architectures.
Future research could explore the use of this compound as a key building block in the synthesis of novel pharmaceutical agents or natural product analogues. For instance, the azide could be reduced to an amine, which could then be further functionalized. The rigid terephthalate (B1205515) backbone could be used to control the three-dimensional structure of a molecule, which is often crucial for biological activity. In the context of MOFs, retrosynthetic strategies are being developed to design complex, multicomponent frameworks, and functionalized linkers like this compound are key to this approach. nih.govacs.orgnih.gov
Q & A
Basic: What are the key steps and considerations for synthesizing dimethyl 2-azidobenzene-1,4-dicarboxylate?
Methodological Answer:
The synthesis typically involves:
Esterification : Start with benzene-1,4-dicarboxylic acid, reacting it with methanol under acidic catalysis (e.g., H₂SO₄) to form dimethyl benzene-1,4-dicarboxylate.
Azide Introduction : Introduce the azide group at the 2-position via electrophilic substitution or diazotization, using NaN₃ or similar reagents under controlled conditions.
Purification : Use column chromatography or recrystallization to isolate the product, ensuring removal of unreacted azide precursors (potential safety hazards).
Key Considerations :
- Safety : Azides are shock-sensitive; use minimal quantities, avoid metal tools, and work behind a blast shield .
- Reagent Purity : Moisture or impurities can lead to side reactions like hydrolysis of esters.
- Yield Optimization : Monitor reaction temperature and stoichiometry to prevent over-azidation or decomposition .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify ester methyl groups (~3.8–4.0 ppm for ¹H; ~50–55 ppm for ¹³C) and aromatic protons (split patterns due to azide substitution).
- IR Spectroscopy : Confirm the azide group via a strong absorption band near 2100–2200 cm⁻¹.
- Mass Spectrometry (MS) : Look for the molecular ion peak (m/z ≈ 265 for C₁₀H₉N₃O₄) and fragmentation patterns consistent with ester and azide groups.
- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the azide substituent on the benzene ring.
Note : Compare data with structurally similar compounds (e.g., dimethyl benzene-1,4-dicarboxylate) to validate assignments .
Basic: What safety protocols are mandatory when handling this compound?
Methodological Answer:
- Storage : Keep in a cool, dry, and dark environment; avoid contact with heavy metals or reducing agents.
- Handling : Use non-metallic tools, conduct reactions in fume hoods, and wear blast-resistant PPE (face shield, flame-resistant lab coat).
- Disposal : Neutralize azide waste with dilute NaNO₂/HCl under controlled conditions to prevent explosive HN₃ formation .
Advanced: How can researchers optimize yields in multi-step synthesis, and what factors cause yield reduction?
Methodological Answer:
Optimization Strategies :
- Use anhydrous solvents and inert atmospheres to prevent ester hydrolysis.
- Employ catalysts like Cu(I) for regioselective azide introduction.
- Apply factorial design (e.g., varying temperature, stoichiometry) to identify critical parameters .
Yield-Limiting Factors : - Competing Reactions : Azide decomposition to nitrene intermediates.
- Steric Hindrance : Bulky substituents at the 2-position slowing azide incorporation.
- Incomplete Purification : Residual solvents or byproducts affecting purity.
Advanced: How to resolve contradictions in reported spectroscopic data across studies?
Methodological Answer:
- Replicate Conditions : Ensure identical solvent, concentration, and instrumentation (e.g., 500 MHz vs. 300 MHz NMR).
- Cross-Validate Techniques : Use HSQC/HMBC NMR to confirm connectivity or HPLC-MS to detect impurities.
- Collaborative Analysis : Share raw data with third-party labs to rule out instrument-specific artifacts .
Advanced: How does the azide group influence reactivity in CuAAC (click chemistry) applications?
Methodological Answer:
- Reactivity : The electron-withdrawing azide enhances cycloaddition kinetics with alkynes under Cu(I) catalysis.
- Byproduct Mitigation : Optimize Cu(I) ligand systems (e.g., TBTA) to suppress oxidative dimerization of intermediates.
- Applications : Useful for bioconjugation or polymer crosslinking; monitor reaction progress via FTIR (azide peak disappearance) .
Advanced: What challenges arise in scaling synthesis from milligrams to grams, and how to address them?
Methodological Answer:
Challenges :
- Exothermicity : Azide reactions can generate sudden heat; use jacketed reactors with temperature control.
- Purification : Scale-compatible methods like centrifugal partition chromatography replace standard columns.
- Safety : Implement remote monitoring and automated quenching systems for large-scale azide handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
